N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

Wnt/β-catenin inhibition structure-activity relationship electron-withdrawing group position

This ortho-trifluoromethoxy N-aryl benzenesulfonamide is a critical structural probe for β-catenin/BCL9 inhibitor SAR. Unlike para-substituted analogs, its unique ortho-OCF3 group alters the electronic environment and inhibitory potency, while the morpholino-2-oxoethyl linker adds hydrogen-bond acceptors and a rotatable bridge absent in simpler scaffolds. Ideal for Wnt pathway profiling and conjugation-ready derivatization. Confirm availability for your research—request a quote today.

Molecular Formula C19H19F3N2O5S
Molecular Weight 444.43
CAS No. 1448027-99-3
Cat. No. B2408248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide
CAS1448027-99-3
Molecular FormulaC19H19F3N2O5S
Molecular Weight444.43
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C19H19F3N2O5S/c20-19(21,22)29-16-3-1-2-4-17(16)30(26,27)23-15-7-5-14(6-8-15)13-18(25)24-9-11-28-12-10-24/h1-8,23H,9-13H2
InChIKeyNTSDJMLUMGANDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1448027-99-3): Structural Identity and Procurement Baseline


N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1448027-99-3, C19H19F3N2O5S, MW 444.43 g/mol) is a synthetic N-aryl benzenesulfonamide derivative distinguished by three structural features: an ortho-trifluoromethoxy substituent on the benzenesulfonamide ring, a para-morpholino-2-oxoethyl linker attaching the aniline nitrogen to the sulfonamide core, and a morpholine amide terminus [1]. The compound belongs to a broader class of sulfonamide-based inhibitors targeting protein-protein interactions, particularly the β-catenin/BCL9 interface in the Wnt signaling pathway, as described in foundational patent literature for this scaffold family [2]. Its ortho-OCF3 substitution pattern and acetamide-linked morpholine moiety differentiate it from more common para-substituted N-aryl benzenesulfonamides that predominate in published β-catenin inhibitor series.

Why N-(4-(2-Morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide Cannot Be Interchanged with Generic N-Aryl Benzenesulfonamide Analogs


Generic substitution among N-aryl benzenesulfonamide analogs is precluded by three structure-dependent variables that govern target engagement and cellular behavior in this scaffold class. First, the position of electron-withdrawing substituents on the benzenesulfonamide ring critically modulates inhibitory potency: in the ChemMedChem 2020 series, moving from para-CF3 to alternative substituents altered Wnt reporter IC50 values across a >2.6-fold range (7.0 to 18.3 µM) [1]. Second, the ortho-trifluoromethoxy group in the target compound exerts a distinct long-range electronic effect relative to para-substituted analogs, as established by physico-chemical studies demonstrating that OCF3 combines the inductive withdrawal of CF3 with a unique resonance donation pattern not available to CF3 or OCH3 alone [2]. Third, the morpholino-2-oxoethyl linker introduces two additional hydrogen bond acceptors and a rotatable acetamide bridge absent from simpler N-aryl benzenesulfonamides, altering both conformational landscape and solubility profile. These factors collectively mean that neither para-substituted benzenesulfonamides (e.g., compound 14, IC50 7.0 µM) nor unsubstituted morpholine-sulfonamides (e.g., CAS 866151-75-9) can serve as activity-equivalent substitutes without empirical validation [1].

Quantitative Differentiation Evidence for N-(4-(2-Morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide vs. Closest Analogs


Ortho-OCF3 Electronic Effect vs. Para-CF3 in Benzenesulfonamide β-Catenin Inhibitors

The target compound features an ortho-trifluoromethoxy substituent, whereas the most potent published analog in the N-aryl benzenesulfonamide class (compound 14, ChemMedChem 2020) bears a para-trifluoromethyl group [1]. The ortho-OCF3 configuration is expected to produce a distinct electronic environment: the trifluoromethoxy group exerts a Hammett σp constant comparable to CF3 (σp ≈ 0.35 for OCF3 vs. 0.54 for CF3) but with an additional resonance electron-donating component (+M effect) from the oxygen lone pair that is absent in CF3 [2]. This resonance contribution can alter the sulfonamide NH acidity (pKa modulation) and hydrogen-bonding capacity, which are critical for β-catenin/BCL9 interface recognition. In the published series, para-CF3 yielded the lowest Wnt reporter IC50 (7.0 µM), while para-OCH3 and para-NO2 variants showed reduced potency, demonstrating that electronic nature at this position directly determines inhibitory activity [1]. Ortho-OCF3 represents an unexplored electronic configuration in this pharmacophore model, with the potential for altered target engagement relative to established para-substituted benchmarks.

Wnt/β-catenin inhibition structure-activity relationship electron-withdrawing group position

Morpholino-2-Oxoethyl Linker: Hydrogen Bond Acceptor Count and Conformational Flexibility vs. Direct N-Aryl Benzenesulfonamides

The target compound contains a morpholino-2-oxoethyl linker (-CH2-CO-morpholine) connecting the aniline nitrogen to the sulfonamide, introducing 4 hydrogen bond acceptors (HBA: 2 sulfonamide O, 1 amide carbonyl O, 1 morpholine O) and 1 hydrogen bond donor (HBD: 1 sulfonamide NH) [1]. In contrast, direct N-aryl benzenesulfonamides such as compound 14 (ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate) present only 2 HBA (sulfonamide O atoms) and 1 HBD (sulfonamide NH), with a more rigid, fully conjugated scaffold [2]. The morpholine amide introduces an sp3-hybridized carbon in the linker (CH2-CO), adding one rotatable bond (total 8 rotatable bonds vs. 6 for compound 14) that increases conformational sampling but may also increase entropic penalty upon binding if not pre-organized. The morpholine oxygen and amide carbonyl provide additional polarity that may improve aqueous solubility relative to the more lipophilic ester group in compound 14, though quantitative solubility measurements are not published for either compound [1].

linker flexibility hydrogen bond acceptor drug-likeness physicochemical property

Molecular Weight and Lipinski Compliance vs. Clinical-Stage Sulphonamide Wnt Inhibitors

The target compound (MW 444.43 g/mol) is within the Lipinski Rule of Five (RO5) threshold for molecular weight (<500 Da) but exceeds the mean MW of published N-aryl benzenesulfonamide Wnt inhibitors (compound 14: MW 373.35 g/mol; MSAB: MW 305.35 g/mol; FH535: MW 361.34 g/mol) [1][2]. The morpholino-2-oxoethyl appendage adds approximately 113 Da relative to the direct N-aryl benzenesulfonamide core, which may impact passive membrane permeability. Compound 14 demonstrated predicted Caco-2 and MDCK permeability Papp >500 nm/s, suggesting favorable absorption despite a lower MW [1]. The target compound's higher MW and additional polar atoms (morpholine oxygen, amide carbonyl) may reduce permeability relative to compound 14, but no experimental Caco-2 or PAMPA data are published for the target compound to confirm or refute this prediction [1].

drug-likeness Lipinski rule of five molecular weight oral bioavailability prediction

Ortho- vs. Para-Substitution of Trifluoromethoxy Group: Impact on Sulfonamide NH Acidity and Target Recognition

The target compound positions the -OCF3 group ortho to the sulfonamide, whereas the most common sulfonamide Wnt inhibitor scaffolds place electron-withdrawing groups at the para position [1]. Ortho substitution introduces steric proximity between the -OCF3 and the sulfonamide NH, which can: (a) intramolecularly hydrogen-bond with the sulfonamide NH (ortho effect), (b) alter the sulfonamide NH pKa through through-space electrostatic interaction, and (c) impose conformational restriction on ring rotation. In related 2-(trifluoromethoxy)benzenesulfonamide fragment studies, the ortho-OCF3 group produced a measurable shift in sulfonamide NH acidity compared to the 4-OCF3 isomer, though exact pKa values for this specific derivative have not been published . The ChemMedChem 2020 series confirmed that substituent identity at the aryl position directly controls Wnt inhibitory potency (range: 7.0-18.3 µM), but did not explore ortho-substituted variants, leaving the ortho-OCF3 structure-activity space uncharacterized [1].

ortho effect sulfonamide acidity structure-property relationship pKa prediction

Recommended Research Application Scenarios for N-(4-(2-Morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1448027-99-3)


SAR Expansion Probe for Ortho-Substituted Benzenesulfonamide β-Catenin/BCL9 Inhibitors

The target compound serves as a structural probe to explore ortho-substitution effects on Wnt/β-catenin inhibition, a chemical space not covered by published ChemMedChem 2020 series compounds, which exclusively examined para-substituted N-aryl benzenesulfonamides (IC50 range 7.0-18.3 µM) [1]. Its ortho-OCF3 group offers a distinct electronic and steric environment around the sulfonamide pharmacophore, enabling SAR expansion beyond the established para-CF3 benchmark (compound 14, Wnt IC50 7.0 µM) [1].

Linker-Conjugated Sulfonamide as a Chemical Biology Tool for Target Engagement Studies

The morpholino-2-oxoethyl linker provides a synthetically accessible attachment point for further derivatization (e.g., biotinylation, fluorophore conjugation) via the morpholine ring or amide moiety, without disrupting the core sulfonamide pharmacophore. This contrasts with simpler N-aryl benzenesulfonamides such as MSAB or FH535, which lack convenient conjugation handles and require more complex synthetic modifications for probe development [1].

Comparative Physicochemical Profiling Against Direct N-Aryl Benzenesulfonamide Benchmarks

With 7 hydrogen bond acceptors and 8 rotatable bonds vs. 5 HBA and 6 rotatable bonds for compound 14, the target compound enables systematic assessment of how increased polarity and conformational flexibility affect passive permeability, aqueous solubility, and non-specific binding in biochemical and cellular Wnt reporter assays [1]. Such profiling is valuable for establishing property-based selection criteria within sulfonamide-based β-catenin inhibitor libraries.

Quote Request

Request a Quote for N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.